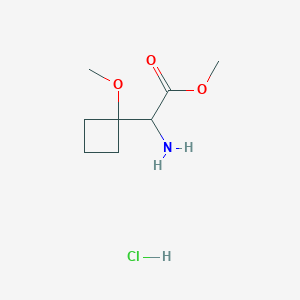

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride

Description

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride is a cyclobutane-derived organic compound featuring a methoxy-substituted cyclobutyl group and an amino-acetate ester backbone. Its molecular formula is C₁₀H₂₀ClNO₃, with a molecular weight of 215.63 g/mol (approximated based on structural analogs) . The compound’s structure includes a strained cyclobutane ring, which influences its reactivity and physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule drugs targeting neurological or metabolic pathways .

Properties

IUPAC Name |

methyl 2-amino-2-(1-methoxycyclobutyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6(9)8(12-2)4-3-5-8;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXLJGOGENDHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1(CCC1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228084-18-0 | |

| Record name | methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride involves several synthetic routes. One common method includes the reaction of 1-methoxycyclobutanone with methylamine, followed by esterification with methanol and subsequent hydrochloride salt formation . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels during the synthesis process.

Chemical Reactions Analysis

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring Structure | Key Properties |

|---|---|---|---|---|---|

| Methyl 2-amino-2-(1-methoxycyclobutyl)acetate HCl | C₁₀H₂₀ClNO₃ | 215.63 | 1-methoxycyclobutyl | Cyclobutane | High aqueous solubility (hydrochloride salt) |

| Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate HCl | C₈H₁₂ClF₂NO₃ | 227.68 | 3,3-difluorocyclobutyl | Cyclobutane | Increased lipophilicity (fluorine substituents) |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | C₈H₁₆ClNO₂ | 205.73 | Methylamino | Cyclobutane | Ester group prone to hydrolysis |

| rac-(1R,3S,5S)-1-methoxybicyclo[3.3.1]nonan-3-amine HCl | C₁₀H₂₀ClNO | 215.63 | Methoxybicyclo[3.3.1]nonane | Bicyclic | Reduced ring strain, enhanced steric bulk |

Key Findings from Comparative Analysis

Substituent Effects: The methoxy group in the target compound reduces ring strain compared to fluorinated analogs (e.g., 3,3-difluorocyclobutyl derivatives), but increases polarity, enhancing solubility in aqueous media . Fluorine substituents (e.g., in Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate HCl) improve membrane permeability due to increased lipophilicity but may reduce metabolic stability .

Ring Structure and Reactivity: Cyclobutane rings introduce ring strain, making the compound more reactive toward ring-opening or functionalization compared to bicyclic analogs (e.g., bicyclo[3.3.1]nonane derivatives) .

Hydrochloride Salt vs. Free Base: The hydrochloride form of the target compound shows higher solubility in polar solvents (e.g., water or ethanol) compared to its free base, which is critical for bioavailability in drug formulations .

Synthetic Applications: The ester group in Methyl 1-(methylamino)cyclobutanecarboxylate HCl () is susceptible to hydrolysis, a property shared with the target compound. This reactivity can be leveraged for prodrug designs . The synthesis of cyclobutane derivatives often involves ring-strain-driven reactions, such as [2+2] cycloadditions, which are less feasible in larger-ring analogs .

Biological Activity

Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride is a compound with potential biological activity that has garnered attention in recent research. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅ClN₁O₃

- SMILES : COC(=O)C(C1(CCC1)OC)N

- InChIKey : AFOCHFUJPFEJSI-UHFFFAOYSA-N

The compound features a methoxy group and an amino group, which may contribute to its biological interactions.

Metabolism and Bioactivation

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, which are crucial for drug metabolism in humans. These enzymes facilitate phase I biotransformations, converting the compound into various metabolites that may retain or enhance biological activity. For example, the formation of reactive metabolites can lead to increased toxicity or altered pharmacological effects .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells . This suggests that this compound may also possess similar anticancer activity, warranting further investigation.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anticancer Effects | Potential cytotoxicity against cancer cell lines such as HepG2 and K562. |

| Metabolic Stability | Metabolized by cytochrome P450 enzymes; may produce active metabolites. |

| Toxicity Profile | Requires assessment due to potential formation of reactive metabolites. |

Case Study 1: Cytotoxicity Assay

In a study examining the cytotoxic effects of structurally related compounds, researchers found that certain derivatives exhibited IC₅₀ values in the low micromolar range against human cancer cell lines. The study highlighted the importance of functional groups in enhancing the anticancer activity of these compounds .

Case Study 2: Pharmacokinetics

A pharmacokinetic study on similar compounds revealed that bioavailability and metabolic pathways significantly influence their therapeutic efficacy. The study emphasized the need for comprehensive analysis to understand how modifications in structure affect both metabolism and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.